Tris(2-methoxyphenyl)bismuthine
Overview
Description
Tris(2-methoxyphenyl)bismuthine, also known as TMBi, is an organobismuth compound that has been used in a wide range of scientific research applications. It is a colorimetric reagent that is used to detect the presence of nucleic acids, proteins, and other biomolecules. TMBi has been used in a variety of biochemical and physiological experiments, such as immunoassays and cell-based assays.
Scientific Research Applications
Synthesis and Catalysis
Tris(2-methoxyphenyl)bismuthine has been utilized as a dehydrating agent in the synthesis of macrocyclic diesters. Ogawa et al. (1995) demonstrated its effectiveness in synthesizing macrocyclic 1:1 diesters from diacid anhydrides and glycols through a single-step process, yielding moderate to good results. This application highlights its potential in organic synthesis and catalysis (Ogawa et al., 1995).
Condensation Reagent
Another significant application of tris(2-methoxyphenyl)bismuthine is as a selective condensation reagent under neutral conditions. Ogawa et al. (1993) found that heating carboxylic acids bearing α-hydrogen with amines or alcohols in the presence of tris(2-methoxyphenyl)bismuthine leads to the formation of corresponding amides or esters. This process is efficient for acids with α-hydrogen, while acids without α-hydrogen remain unaffected (Ogawa et al., 1993).
Crystallography and Polymorphism
Tris(2-Methoxyphenyl)Bismuthine's polymorphism has been characterized using nuclear quadrupole resonance spectroscopy (NQRS). Scharfetter et al. (2019) explored the formation of metastable polymorphs in this compound, revealing new crystallographic structures and phases that were not observed after synthesis from a solution. These findings are crucial for understanding its structural properties and potential applications in material science (Scharfetter et al., 2019).
Spectroscopic Analysis
The compound has been studied for its Fourier-transform Raman and infrared spectra. Ludwig et al. (1997) provided insights into the compound's spectroscopic properties, contributing to a deeper understanding of its chemical natureand characteristics. This research aids in the identification and analysis of similar compounds in various scientific applications (Ludwig et al., 1997).
Reactivity and Oxidizing Ability
Tris(2-methoxyphenyl)bismuthine and its derivatives have been examined for their reactivity and oxidizing ability. Matano et al. (2004) conducted a comparative study on the structure and reactivity of a series of triarylbismuthane oxides, including tris(2-methoxyphenyl)bismuthane oxide. Their findings showed that these compounds, especially bismuthane oxides with ortho-substituted aryl ligands, are thermally unstable and possess high oxidizing abilities, useful in the oxidation of primary and secondary alcohols under mild conditions (Matano et al., 2004).
Crystal Structure Analysis
The crystal structure of tris(2-methoxyphenyl)bismuthine and its derivatives has been extensively studied. For example, Sharutin et al. (2016) synthesized tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate solvate with toluene and analyzed its crystal structure, providing valuable insights into the molecular configuration and potential applications in crystallography and materials science (Sharutin et al., 2016).
properties
IUPAC Name |
tris(2-methoxyphenyl)bismuthane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C7H7O.Bi/c3*1-8-7-5-3-2-4-6-7;/h3*2-5H,1H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWRGMGLLNCHIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1[Bi](C2=CC=CC=C2OC)C3=CC=CC=C3OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BiO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370098 | |
Record name | Tris(2-methoxyphenyl)bismuthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(2-methoxyphenyl)bismuthine | |
CAS RN |
83724-41-8 | |
Record name | Tris(2-methoxyphenyl)bismuthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(2-methoxyphenyl)bismuthine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.